N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14989995
InChI: InChI=1S/C25H23NO6/c1-16(12-21-4-3-11-30-21)26-24(27)15-31-19-7-5-17(6-8-19)22-14-18-13-20(29-2)9-10-23(18)32-25(22)28/h3-11,13-14,16H,12,15H2,1-2H3,(H,26,27)
SMILES:
Molecular Formula: C25H23NO6
Molecular Weight: 433.5 g/mol

N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

CAS No.:

Cat. No.: VC14989995

Molecular Formula: C25H23NO6

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide -

Specification

Molecular Formula C25H23NO6
Molecular Weight 433.5 g/mol
IUPAC Name N-[1-(furan-2-yl)propan-2-yl]-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide
Standard InChI InChI=1S/C25H23NO6/c1-16(12-21-4-3-11-30-21)26-24(27)15-31-19-7-5-17(6-8-19)22-14-18-13-20(29-2)9-10-23(18)32-25(22)28/h3-11,13-14,16H,12,15H2,1-2H3,(H,26,27)
Standard InChI Key IDJWPQQORQINIP-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=CO1)NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)OC)OC3=O

Introduction

N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that has gained attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the acetamide class, characterized by the substitution of a hydrogen atom in acetic acid with an amine group. Its structure incorporates heterocyclic components such as a furan ring and a chromenone moiety, which are known for their diverse biological properties.

Structural Characteristics

The molecular structure of this compound is defined by:

  • Furan Ring: A five-membered aromatic ring containing oxygen, contributing to its reactivity.

  • Chromenone Moiety: A six-membered oxygen-containing heterocyclic ring fused with a benzene ring, often associated with antioxidant and anticancer properties.

  • Phenoxyacetamide Backbone: The core structure linking the functional groups, providing flexibility for interaction with biological targets.

Key Molecular Data

PropertyValue
Molecular FormulaC24_{24}H21_{21}NO5_{5}
Molecular Weight~403.43 g/mol
Functional GroupsFuran, chromenone, amide
Chemical ClassAcetamide derivative

Synthesis

The synthesis of N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves multiple steps to ensure high yield and purity:

  • Preparation of Intermediates: The furan and chromenone derivatives are synthesized separately.

  • Coupling Reaction: The intermediates are coupled through a phenoxyacetamide linkage under controlled conditions.

  • Purification: Techniques such as recrystallization or column chromatography are used to isolate the compound.

  • Characterization: Analytical methods like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm the structure and purity.

Synthetic Challenges

  • Precise control over temperature and reaction time is critical.

  • Solvent selection significantly impacts yield and product stability.

Biological Activities

This compound has demonstrated promising biological activities, particularly in pharmaceutical research:

  • Anticancer Potential: It has shown inhibitory effects on epidermal growth factor receptor (EGFR), leading to reduced tumor cell proliferation.

  • Antioxidant Properties: The chromenone moiety contributes to free radical scavenging.

  • Anti-inflammatory Effects: Preliminary studies suggest potential in modulating inflammatory pathways.

Mechanism of Action

The compound interacts with biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions facilitated by its heterocyclic rings.

Applications

N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is being explored for:

  • Cancer Therapy: Targeting EGFR-mediated pathways.

  • Drug Development: As a scaffold for designing derivatives with enhanced activities.

  • Biological Probes: Investigating cellular mechanisms involving reactive oxygen species (ROS).

Research Implications

The structural versatility of this compound allows for modifications that can enhance its biological activity or specificity:

  • Substituent Variation: Modifications on the furan or chromenone rings can alter solubility and target affinity.

  • Pharmacokinetics Optimization: Efforts are underway to improve bioavailability and reduce toxicity.

Future Directions

Further studies are required to:

  • Elucidate its detailed pharmacological profile.

  • Develop derivatives with improved therapeutic indices.

  • Investigate its potential in combination therapies.

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